molecular formula C10H11ClO2 B1489346 3-Chloro-4-(propan-2-yl)benzoic acid CAS No. 161622-06-6

3-Chloro-4-(propan-2-yl)benzoic acid

Cat. No.: B1489346
CAS No.: 161622-06-6
M. Wt: 198.64 g/mol
InChI Key: QQTIONOTZKDOIE-UHFFFAOYSA-N
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Description

3-Chloro-4-(propan-2-yl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 3-position and an isopropyl group (propan-2-yl) at the 4-position of the aromatic ring. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. The chlorine atom is electron-withdrawing, enhancing the acidity of the carboxylic acid group, while the bulky isopropyl group influences solubility and steric interactions in chemical or biological systems.

Properties

IUPAC Name

3-chloro-4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTIONOTZKDOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284680
Record name 3-Chloro-4-(1-methylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161622-06-6
Record name 3-Chloro-4-(1-methylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161622-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(1-methylethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-Chloro-4-(propan-2-yl)benzoic acid is utilized as a building block in organic synthesis. It can participate in various reactions, including:

  • Esterification : Reacting with alcohols to form esters, which are valuable in the production of fragrances and flavorings.
  • Substitution Reactions : Serving as a precursor for synthesizing more complex molecules through nucleophilic substitution.

Table 1: Common Reactions Involving this compound

Reaction TypeProductNotes
EsterificationIsopropyl 3-chloro-4-(propan-2-yl)benzoateUseful for producing functional polymers
Reduction3-Hydroxy-4-(propan-2-yl)benzoic acidImportant for pharmaceutical intermediates
HalogenationVarious halogenated derivativesEnhances reactivity for further synthesis

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound is being investigated for its potential as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be modified into compounds that exhibit biological activity.

Case Study: Antiviral Compounds Development

Research has shown that derivatives of benzoic acids can inhibit viral enzymes, making them promising candidates for antiviral drug development. For instance, modifications of similar compounds have been explored for their efficacy against SARS-CoV and MERS-CoV, indicating a potential pathway for developing antiviral agents based on the structure of this compound .

Agrochemical Applications

Role in Pesticide Formulation

This compound is also significant in the agrochemical industry, where it serves as an intermediate for synthesizing herbicides and insecticides. Its chlorinated structure enhances its efficacy against pests while maintaining a favorable environmental profile.

Table 2: Agrochemical Products Derived from this compound

Product TypeExample CompoundApplication
HerbicidesChlorinated benzoic acid derivativesControl of broadleaf weeds
InsecticidesChlorinated aromatic compoundsTargeting specific pest populations

Industrial Applications

Use in Polymer Chemistry

In polymer chemistry, this compound is explored as an intermediate for producing functional polymers such as polyamides and polyesters. These materials are essential in various applications, including textiles and packaging.

Case Study: Functional Polymers Development

Research indicates that incorporating this compound into polymer formulations can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Mechanism of Action

The mechanism by which 3-Chloro-4-(propan-2-yl)benzoic acid exerts its effects depends on its specific application. For instance, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key physicochemical data for 3-chloro-4-(propan-2-yl)benzoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Source
This compound C₁₀H₁₁ClO₂ ~198.45 Not provided 3-Cl, 4-isopropyl Target
3-Fluoro-4-(propan-2-yl)benzoic acid C₁₀H₁₁FO₂ 182.20 1341723-26-9 3-F, 4-isopropyl
3-Chloro-4-(trifluoromethyl)benzoic acid C₈H₄ClF₃O₂ 224.57 115754-20-6 3-Cl, 4-CF₃
4-Hydroxy-3-(propan-2-yl)benzoic acid C₁₀H₁₂O₃ 180.20 Not provided 4-OH, 3-isopropyl
3-[4-(propan-2-yl)phenoxymethyl]benzoic acid C₁₇H₁₈O₃ 274.32 402745-78-2 3-phenoxymethyl, 4-isopropyl
Key Observations:
  • Acidity: The electron-withdrawing chlorine in the target compound increases acidity compared to analogs with electron-donating groups (e.g., 4-hydroxy or phenoxymethyl substituents). The trifluoromethyl group (CF₃) in C₈H₄ClF₃O₂ further enhances acidity due to stronger electron withdrawal .
  • Solubility: Bulky substituents like isopropyl or phenoxymethyl may decrease aqueous solubility, whereas polar groups (e.g., hydroxyl in C₁₀H₁₂O₃) improve it .

Structural Modifications and Reactivity

  • Functional Group Interplay : The trifluoromethyl group in C₈H₄ClF₃O₂ introduces strong electron withdrawal, making the compound more reactive in nucleophilic aromatic substitution compared to the isopropyl-substituted target .
  • Synthetic Challenges: The presence of multiple substituents (e.g., phenoxymethyl in C₁₇H₁₈O₃) complicates purification, as seen in processes requiring rigorous impurity control .

Biological Activity

3-Chloro-4-(propan-2-yl)benzoic acid is a benzoic acid derivative notable for its unique chemical structure, which includes a carboxylic acid group and a chloro substituent. This compound has garnered interest in various fields, including medicinal chemistry, biochemistry, and agrochemicals, due to its potential biological activities.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. Its carboxylic acid group enhances its reactivity compared to analogs lacking this functional group.

The biological activity of this compound can be attributed to its ability to act as both an inhibitor and a substrate for specific enzymes. This interaction is critical in biochemical studies aimed at understanding metabolic pathways and enzyme-substrate dynamics.

Antiviral Activity

Research indicates that derivatives of benzoic acid can exhibit inhibitory effects against viruses such as SARS-CoV and MERS-CoV. For instance, the presence of a carboxylate moiety in similar compounds has been shown to destabilize the oxyanion hole in the viral protease, enhancing antiviral activity .

CompoundIC50 (μM)Activity Description
3f16.4 ± 0.7Inhibits SARS-CoV 3CL pro
3g6.4 ± 1.2More potent than 3f; critical carboxylate presence

Enzyme Modulation

Studies have demonstrated that benzoic acid derivatives can activate key protein degradation systems in cells. For example, compounds derived from Bjerkandera adusta have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are essential for maintaining cellular protein homeostasis .

CompoundActivation Level (%)Enzyme Target
Compound 1467.3 ± 3.9Cathepsins B and L
Compound 3Highest bioactivity observedUPP

Antimicrobial Activity

In vitro studies have indicated that this compound exhibits moderate antimicrobial properties against various bacterial strains. The compound's structural features contribute to its effectiveness against Gram-positive bacteria and certain fungi .

MicroorganismActivity Level
Staphylococcus aureusModerate
Candida albicansModerate

Case Studies

  • Antiviral Efficacy : A study evaluated several benzoic acid derivatives for their ability to inhibit viral proteases associated with SARS-CoV and MERS-CoV. The results highlighted the importance of specific functional groups in enhancing antiviral efficacy.
  • Cell-Based Assays : In studies involving human foreskin fibroblasts, compounds derived from benzoic acids were shown to significantly enhance proteasomal activity without inducing cytotoxicity, suggesting potential therapeutic applications in age-related diseases .

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 3-chloro-4-(propan-2-yl)benzoic acid generally involves:

  • Chlorination of a 4-(propan-2-yl)benzoic acid or its acid chloride derivative to introduce the chlorine atom at the 3-position on the aromatic ring.
  • Hydrolysis or direct preparation of the acid from the corresponding acid chloride or ester intermediates.

A closely related compound, isopropyl 3-chloro-4-methylbenzoate (where the methyl group is at the 4-position), has been extensively studied and provides a useful model for understanding the preparation of this compound, considering the similarity of the isopropyl substituent.

Nuclear Chlorination of 4-(Propan-2-yl)benzoic Acid Chloride

Key Reaction:

  • The chlorination occurs via a nuclear (aromatic ring) substitution on 4-(propan-2-yl)benzoic acid chloride.
  • Chlorine gas is introduced into the reaction mixture containing 4-(propan-2-yl)benzoic acid chloride.
  • A Lewis acid catalyst such as ferric chloride (FeCl3) is employed to facilitate the electrophilic aromatic substitution.

Reaction Conditions:

Parameter Value/Range Notes
Temperature 40 °C to 60 °C Optimal range; below 20 °C lowers rate; above 160 °C increases side products
Pressure Atmospheric or slight vacuum Chlorine gas bubbling under stirring
Catalyst Ferric chloride (FeCl3) Lewis acid catalyst, easily handled
Solvent Solvent-free (neat) 4-(propan-2-yl)benzoic acid chloride is liquid
Chlorine stoichiometry ~1.0 mole per mole of acid chloride Controlled to avoid over-chlorination

Mechanism and Notes:

  • The chlorination is an electrophilic aromatic substitution targeting the 3-position.
  • The reaction is exothermic and produces hydrogen chloride as a by-product.
  • Over-chlorination leads to dichlorinated by-products, which are minimized by controlling chlorine feed and temperature.
  • The reaction mixture is typically worked up by vacuum distillation to separate unreacted starting material, desired chlorinated acid chloride, and high-boiling impurities.

Purification:

  • Vacuum distillation under reduced pressure (5–30 mmHg) at 120–150 °C bottom temperature.
  • Recovery of unreacted acid chloride for recycling improves overall efficiency.

Yields and Purity:

  • Yields of this compound chloride analogues can reach ~70% with purities above 99% by gas chromatography.
  • Side products such as dichlorinated compounds are typically below 3%.

Esterification to Form Isopropyl Ester (Model for Acid Formation)

Following chlorination, the acid chloride intermediate is reacted with isopropyl alcohol to form the corresponding isopropyl ester, which can then be hydrolyzed to the acid if needed.

Reaction Conditions:

Parameter Value/Range Notes
Temperature 80 °C to 120 °C Optimal for esterification
Pressure Atmospheric Normal pressure
Catalyst None or trace acid catalyst Esterification proceeds with acid chloride and alcohol
Solvent Usually neat or minimal solvent Direct addition of isopropyl alcohol
Molar Ratio Slight excess of isopropyl alcohol To drive esterification to completion

Purification:

  • Distillation under reduced pressure (5–30 mmHg) at 150–190 °C bottom temperature.
  • Removal of unreacted alcohol and high-boiling impurities.

Yields and Purity:

  • Ester yields typically around 74% with purity >99% by gas chromatography.
  • Side products minimal due to controlled reaction and purification.

Hydrolysis to this compound

If the acid chloride or ester is the intermediate, hydrolysis under acidic or basic conditions yields the free acid.

Typical Hydrolysis Conditions:

  • Aqueous acid or base at mild temperatures (50–90 °C).
  • Reaction monitored to avoid over-hydrolysis or side reactions.

Summary Table of Preparation Steps and Conditions

Step Starting Material Conditions Catalyst Temperature (°C) Pressure (mmHg) Yield (%) Purity (%) Notes
Nuclear Chlorination 4-(Propan-2-yl)benzoic acid chloride Cl2 gas bubbling, solvent-free FeCl3 40–60 Atmospheric ~70 >99 Avoid >160 °C to limit by-products
Vacuum Distillation Reaction mixture 120–150 °C bottom temp None 120–150 5–30 Separates product and unreacted raw material
Esterification This compound chloride + isopropanol Stirring, neat or minimal solvent None or acid catalyst 80–120 Atmospheric ~74 >99 Excess alcohol drives reaction
Vacuum Distillation Esterification mixture 150–190 °C bottom temp None 150–190 5–30 Purifies ester product
Hydrolysis (if needed) Ester or acid chloride Aqueous acid/base None 50–90 Atmospheric Variable Converts ester to free acid

Research Findings and Industrial Relevance

  • The chlorination method using ferric chloride as a Lewis acid catalyst is industrially advantageous due to low cost, ease of handling, and high selectivity.
  • Solvent-free conditions reduce environmental impact and simplify purification.
  • Control of temperature and chlorine feed is critical to minimize by-products such as dichlorinated species.
  • The esterification step to form isopropyl esters is a well-established route to protect the acid functionality or to prepare intermediates for further transformations.
  • The overall process is scalable, providing high purity products suitable for use as intermediates in pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 3-Chloro-4-(propan-2-yl)benzoic acid, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound is typically synthesized via chlorination of a precursor like 4-(propan-2-yl)benzoic acid using chlorine gas or chlorinating agents (e.g., SOCl₂) in the presence of FeCl₃ as a catalyst. Optimization involves controlling temperature (e.g., 40–60°C), solvent selection (e.g., dichloromethane), and purification via recrystallization or column chromatography. Parallel monitoring using TLC or HPLC ensures reaction completion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 7.8–8.2 ppm), isopropyl group (δ 1.2–1.4 ppm for CH₃), and carboxylic acid proton (broad peak near δ 12 ppm) .
  • LC-MS : Confirms molecular weight ([M-H]⁻ at m/z 226) and purity. High-resolution MS distinguishes isotopic patterns for Cl .
  • FT-IR : Identifies carboxylic acid C=O stretch (~1700 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve structural ambiguities in this compound?

  • Answer :

  • Data Collection : Use high-resolution synchrotron radiation (<1.0 Å) to resolve Cl and isopropyl group positions.
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. Address disorder in the isopropyl group using PART instructions .
  • Validation : Check using R-factor convergence (<5%) and PLATON’s ADDSYM to avoid missed symmetry .

Q. How can researchers reconcile contradictory biological activity data for this compound across different assays?

  • Answer :

  • Assay Optimization : Standardize conditions (e.g., pH, temperature) and validate using positive/negative controls.
  • Structural Analogues : Compare activity of derivatives (e.g., 3-Chloro-4-(trifluoromethoxy)benzoic acid) to identify critical functional groups .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like alcohol dehydrogenase .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer :

  • DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., Cl substitution at C3).
  • Retrosynthesis Tools : AI-based platforms (e.g., Reaxys/Pistachio) propose pathways using databases of similar chloroaromatic reactions .
  • Solvent Effects : Simulate solvation free energies (COSMO-RS) to optimize SNAr reactions in polar aprotic solvents .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Answer :

  • Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light. Monitor via HPLC for degradation products (e.g., dechlorinated or oxidized derivatives).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life .

Q. What strategies resolve discrepancies in crystallographic data vs. computational geometry optimizations?

  • Answer :

  • Conformational Analysis : Compare gas-phase DFT-optimized structures with crystal packing using Mercury software.
  • Hirshfeld Surfaces : Analyze intermolecular interactions (e.g., Cl···H contacts) to explain lattice stabilization effects .

Biological and Mechanistic Studies

Q. How can researchers elucidate the role of the isopropyl group in modulating the compound’s bioactivity?

  • Answer :

  • SAR Studies : Synthesize analogues (e.g., 3-Chloro-4-ethylbenzoic acid) and test against biological targets.
  • Molecular Dynamics : Simulate ligand-protein interactions to assess steric effects of the isopropyl group .

Q. What in vitro models are suitable for studying the compound’s pharmacokinetic properties?

  • Answer :

  • Caco-2 Assays : Measure intestinal permeability.
  • Microsomal Stability Tests : Use liver microsomes to assess CYP450-mediated metabolism. LC-MS/MS quantifies metabolites .

Tables for Key Data

Property Value/Method Reference
Molecular Weight226.67 g/mol
Melting Point158–160°C (recrystallized from EtOH)
LogP (Predicted)3.2 (ChemAxon)
Crystal SystemMonoclinic, P2₁/c

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-4-(propan-2-yl)benzoic acid
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